

Application Notes and Protocols: Radiolabeling of AB-3PRGD2 with Lutetium-177

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Compound of Interest

Compound Name: AB-3PRGD2

Cat. No.: B053996

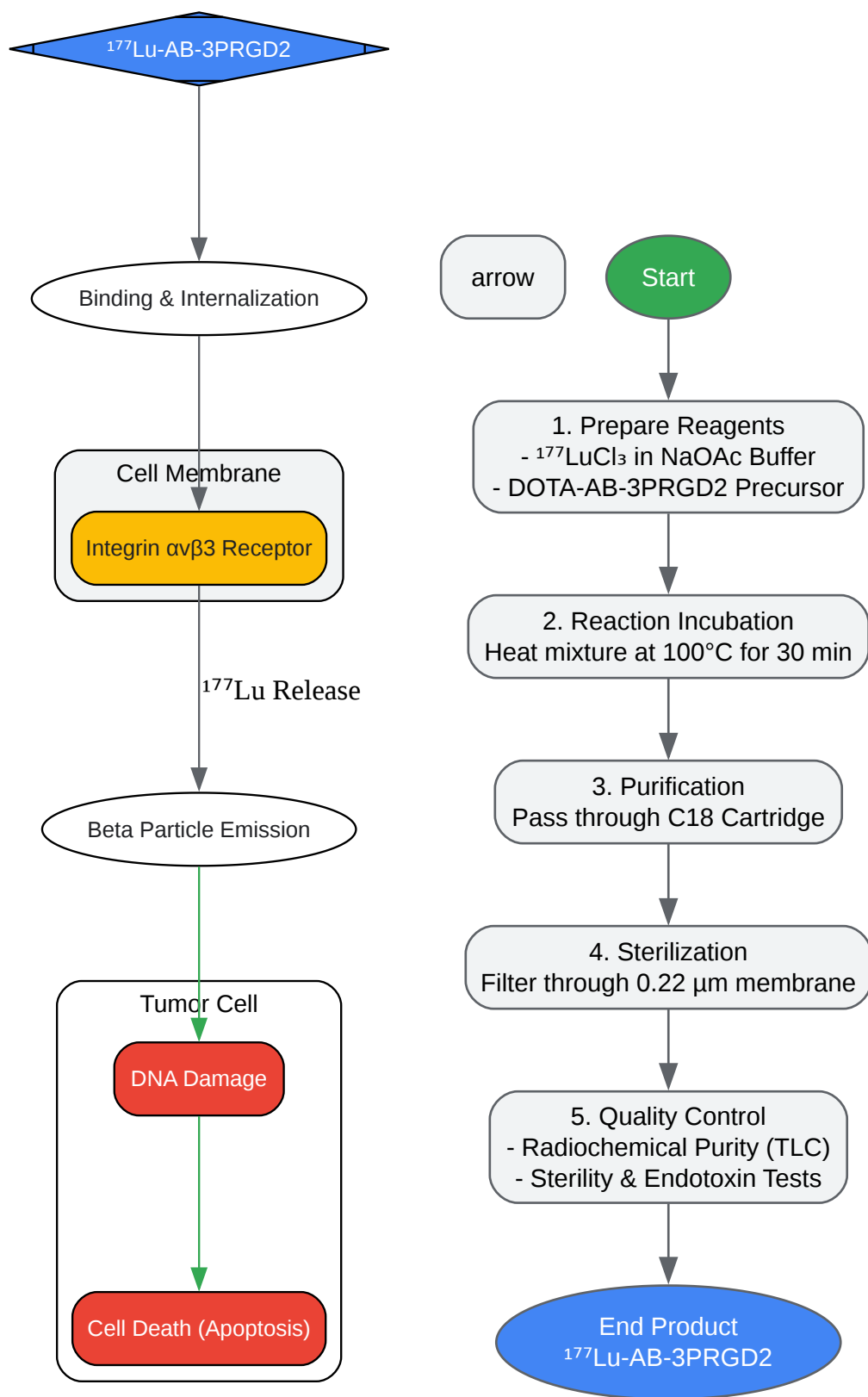
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Lutetium-177 (^{177}Lu) labeled **AB-3PRGD2** is a radiopharmaceutical agent designed for targeted radionuclide therapy.[1] It comprises a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer, which targets integrin $\alpha\beta3$, and is labeled with the beta-emitting radionuclide ^{177}Lu . [1] The integrin $\alpha\beta3$ is a receptor that is overexpressed on various tumor cells and tumor endothelial cells, playing a crucial role in angiogenesis, tumor proliferation, and survival, while having minimal expression in healthy tissues.[1] This differential expression makes it an attractive target for cancer therapy. Upon administration, the RGD moiety of ^{177}Lu -**AB-3PRGD2** binds to integrin $\alpha\beta3$ -expressing tumor cells, allowing the localized delivery of cytotoxic beta radiation from ^{177}Lu . [1]

Mechanism of Action: ^{177}Lu -AB-3PRGD2 Targeting of Integrin $\alpha\beta3$

The therapeutic action of ^{177}Lu -**AB-3PRGD2** is initiated by the specific binding of its RGD dimer moiety to the integrin $\alpha\beta3$ receptor on the surface of tumor and endothelial cells. This binding leads to the internalization of the radiopharmaceutical, concentrating the cytotoxic payload of ^{177}Lu within the target cells. The subsequent beta particle emission from ^{177}Lu induces DNA damage and ultimately leads to apoptotic cell death.



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References

- 1. Facebook [cancer.gov]
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